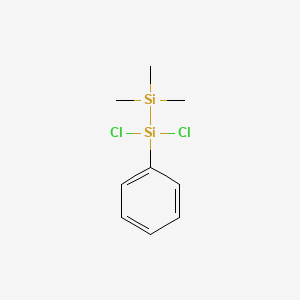
(1E)-N-Butyl-2-(trimethylsilyl)ethan-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-N-Butyl-2-(trimethylsilyl)ethan-1-imine is an organosilicon compound that features both an imine group and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-Butyl-2-(trimethylsilyl)ethan-1-imine typically involves the reaction of a butylamine derivative with a trimethylsilyl-substituted aldehyde or ketone under specific conditions. Common reagents used in the synthesis may include:
- Butylamine
- Trimethylsilyl chloride
- Base catalysts such as sodium hydride or potassium tert-butoxide
The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for yield and purity through the use of advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1E)-N-Butyl-2-(trimethylsilyl)ethan-1-imine can undergo various types of chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction of the imine group can yield amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halides or organometallic compounds.
Major Products Formed
Oxidation: Oxides or hydroxyl derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry
In chemistry, (1E)-N-Butyl-2-(trimethylsilyl)ethan-1-imine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective reactions that can be exploited in organic synthesis.
Biology and Medicine
While specific applications in biology and medicine may not be well-documented, compounds with similar structures are often investigated for their potential biological activity, including as enzyme inhibitors or pharmaceutical intermediates.
Industry
In industry, such compounds may be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action for (1E)-N-Butyl-2-(trimethylsilyl)ethan-1-imine would depend on its specific application. Generally, the imine group can interact with various molecular targets through nucleophilic or electrophilic interactions, while the trimethylsilyl group can provide steric protection or influence the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
- (1E)-N-Butyl-2-(trimethylsilyl)ethan-1-amine
- (1E)-N-Butyl-2-(trimethylsilyl)ethan-1-aldehyde
- (1E)-N-Butyl-2-(trimethylsilyl)ethan-1-ketone
Uniqueness
(1E)-N-Butyl-2-(trimethylsilyl)ethan-1-imine is unique due to the presence of both an imine group and a trimethylsilyl group, which can influence its reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and applications that may not be possible with similar compounds.
Properties
CAS No. |
56930-92-8 |
|---|---|
Molecular Formula |
C9H21NSi |
Molecular Weight |
171.35 g/mol |
IUPAC Name |
N-butyl-2-trimethylsilylethanimine |
InChI |
InChI=1S/C9H21NSi/c1-5-6-7-10-8-9-11(2,3)4/h8H,5-7,9H2,1-4H3 |
InChI Key |
XMPCRGPMMXAZQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=CC[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



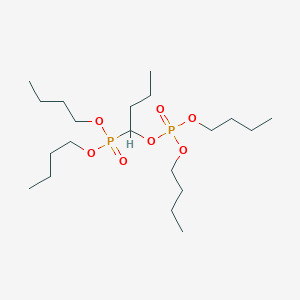
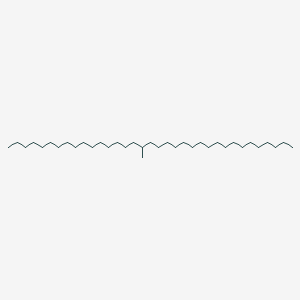
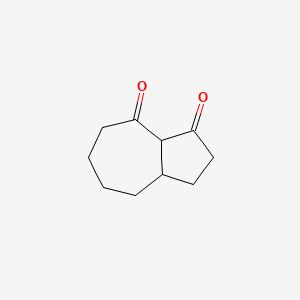
![[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea](/img/structure/B14622353.png)
![3-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B14622357.png)
![3-[(E)-Methyldiazenyl]heptan-3-ol](/img/structure/B14622364.png)
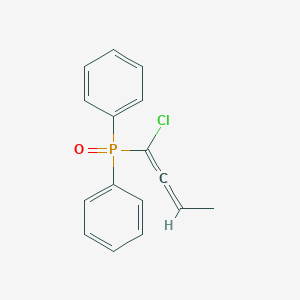
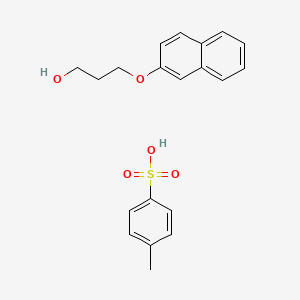
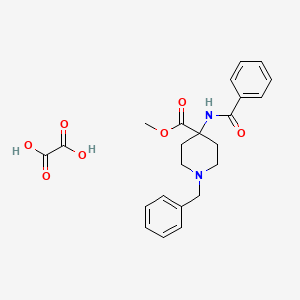
![N-[(4-Methoxyphenyl)methyl]-5-nitropyridine-3-carboxamide](/img/structure/B14622405.png)

methanone](/img/structure/B14622427.png)
